molecular formula C8H9IN2O B1307179 4-Iodo-3-methylbenzohydrazide CAS No. 1022524-08-8

4-Iodo-3-methylbenzohydrazide

Cat. No. B1307179
CAS RN: 1022524-08-8
M. Wt: 276.07 g/mol
InChI Key: PQGKGGQHAMDZQH-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzohydrazide is a compound that is structurally related to various benzohydrazide derivatives, which are often studied for their potential applications in medicinal chemistry and materials science. While the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from the structural and functional similarities with the compounds discussed in the papers.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of hydrazides with aldehydes or ketones. For example, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a carbohydrazide with an aldehyde under reflux conditions . Similarly, 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide was prepared by condensing 4-hydroxybenzaldehyde with a benzohydrazide in methanol . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For instance, the structure of a related compound, 2-Hydroxy-4-methyl-N-propanoylbenzohydrazide, was elucidated using X-ray diffraction, revealing intramolecular hydrogen bonding and a three-dimensional network formed by intermolecular interactions . The solid-state structure of 4-iodobenzoic acid, a compound with a similar iodine substitution pattern, was confirmed by variable temperature X-ray diffraction and solid-state NMR, highlighting the importance of hydrogen bonding and van der Waals interactions between iodine atoms .

Chemical Reactions Analysis

Benzohydrazide derivatives can participate in various chemical reactions, often facilitated by their functional groups. For example, iodine reagents like o-Iodoxybenzoic acid (IBX) have been used to oxidize substrates adjacent to carbonyl functionalities, which could be relevant for modifying benzohydrazide compounds . Additionally, molecular iodine has been utilized for the oxidative coupling of aminobenzamides with aryl methyl ketones, a reaction that could potentially be applied to the synthesis or modification of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are influenced by their molecular structure. The presence of substituents like iodine can affect properties such as solubility, melting point, and reactivity. The crystal structure and intermolecular interactions, as seen in the case of methyl 4-hydroxybenzoate, can also provide insights into the material's stability and potential pharmaceutical applications . Theoretical calculations, such as those performed using DFT methods, can predict vibrational spectra and chemical quantum parameters, which are crucial for understanding the reactivity and stability of these molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel compounds through the reaction of benzohydrazides with various agents demonstrates a significant interest in exploring the structural diversity and potential applications of these compounds. For instance, Channar et al. (2019) reported the cyclocondensation of 4-methylbenzohydrazide with different ketones or aldehydes, yielding new pyrazole derivatives, which were further analyzed for their molecular and crystal structures using X-ray diffraction and NBO analysis (Channar et al., 2019).
  • Additionally, the formation of iodobenzene derivatives through intramolecular cyclization, as detailed by Matsumoto et al. (2008), showcases the chemical versatility and potential for creating complex molecular structures starting from simple benzohydrazide derivatives (Matsumoto et al., 2008).

Potential Biological Activity

  • Paruch et al. (2020) investigated the antimicrobial activity of 1,3,4-oxadiazole derivatives synthesized from 3-methyl-4-nitrobenzhydrazide, revealing that some compounds exhibited significant antimicrobial properties, highlighting the therapeutic potential of benzohydrazide derivatives (Paruch et al., 2020).
  • The exploration of structural motifs and their correlation with biological activities, as conducted by Ozturk et al. (2010), provides insights into the design of new compounds with enhanced biological effects, focusing on antimony(III) iodide complexes with thiones derived from benzohydrazides (Ozturk et al., 2010).

Catalytic and Material Applications

  • The work by Aslam et al. (2020) on isoxazole derivatives as corrosion inhibitors showcases the application of benzohydrazide derivatives beyond biological activity, demonstrating their utility in materials science for protecting metals against corrosion (Aslam et al., 2020).

Safety and Hazards

The safety data for 4-Iodo-3-methylbenzohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. .

Future Directions

While specific future directions for 4-Iodo-3-methylbenzohydrazide are not available, research into similar compounds continues to be a vibrant field. For instance, metal-organic frameworks, which can incorporate similar compounds, are being explored for various applications .

properties

IUPAC Name

4-iodo-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGKGGQHAMDZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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